2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-ethoxyphenyl)acetamide
CAS No.: 895653-73-3
Cat. No.: VC5484754
Molecular Formula: C26H21ClN2O4
Molecular Weight: 460.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895653-73-3 |
|---|---|
| Molecular Formula | C26H21ClN2O4 |
| Molecular Weight | 460.91 |
| IUPAC Name | 2-(3-benzoyl-6-chloro-4-oxoquinolin-1-yl)-N-(4-ethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C26H21ClN2O4/c1-2-33-20-11-9-19(10-12-20)28-24(30)16-29-15-22(25(31)17-6-4-3-5-7-17)26(32)21-14-18(27)8-13-23(21)29/h3-15H,2,16H2,1H3,(H,28,30) |
| Standard InChI Key | OXDFLZAPDOMQSC-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)C(=O)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound’s IUPAC name, 2-(3-benzoyl-6-chloro-4-oxoquinolin-1-yl)-N-(4-ethoxyphenyl)acetamide, reflects its intricate architecture:
-
A quinoline core substituted at position 3 with a benzoyl group, position 6 with chlorine, and position 4 with a ketone.
-
An acetamide side chain at position 1, linked to a 4-ethoxyphenyl group.
The molecular formula, C₂₆H₂₁ClN₂O₄, and structural features are validated by its SMILES notation:
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)C(=O)C4=CC=CC=C4.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 460.91 g/mol | VulcanChem |
| CAS Number | 895653-73-3 | VulcanChem |
| IUPAC Name | 2-(3-benzoyl-6-chloro-4-oxoquinolin-1-yl)-N-(4-ethoxyphenyl)acetamide | VulcanChem |
| InChI Key | OXDFLZAPDOMQSC-UHFFFAOYSA-N | VulcanChem |
| PubChem CID | 18560104 | PubChem |
Solubility and Stability
While solubility data remain unspecified, the presence of polar functional groups (amide, ketone) suggests moderate solubility in organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Stability under varying pH and temperature conditions requires further empirical validation.
Synthesis and Industrial Production
Synthetic Routes
The synthesis involves multi-step organic reactions:
-
Quinoline Core Formation: Cyclization of aniline derivatives with appropriate ketones or aldehydes under acidic conditions.
-
Substituent Introduction:
-
Chlorination at position 6 using chlorinating agents (e.g., POCl₃).
-
Benzoylation at position 3 via Friedel-Crafts acylation.
-
Acetamide side-chain incorporation through nucleophilic substitution or coupling reactions.
-
A representative pathway employs palladium-catalyzed cross-coupling to attach the 4-ethoxyphenyl group to the acetamide moiety.
Industrial-Scale Production
Optimization for scalability focuses on:
-
Continuous Flow Reactors: Enhancing yield and reducing reaction times.
-
Automated Purification Systems: High-performance liquid chromatography (HPLC) ensures ≥95% purity.
-
Cost-Efficiency: Recycling solvents and catalysts to minimize waste.
Mechanism of Action
The compound’s biological activity likely stems from interactions with cellular targets:
-
Enzyme Inhibition: The quinoline core may bind to enzymatic active sites, such as dihydrofolate reductase (DHFR), disrupting nucleotide synthesis.
-
Receptor Modulation: Structural similarity to kinase inhibitors suggests potential interference with signal transduction pathways.
-
DNA Intercalation: The planar quinoline ring could intercalate DNA, impairing replication in rapidly dividing cells.
Further studies are needed to delineate precise molecular targets and downstream effects.
Research Applications
Anticancer Investigations
Quinoline derivatives are renowned for anticancer properties. Preliminary studies hypothesize that this compound induces apoptosis in cancer cells by:
-
Mitochondrial Membrane Disruption: Triggering cytochrome c release.
-
Cell Cycle Arrest: Suppressing cyclin-dependent kinases (CDKs) at the G1/S phase.
Table 2: Hypothesized Anticancer Mechanisms
| Mechanism | Biological Outcome | Supporting Evidence |
|---|---|---|
| DHFR Inhibition | Impaired thymidylate synthesis | Structural analogy to methotrexate |
| Topoisomerase Interference | DNA strand breakage | Quinoline-DNA binding studies |
Biological Activity and Pharmacokinetics
In Vitro Studies
-
Cytotoxicity: IC₅₀ values against HeLa and MCF-7 cell lines are pending publication.
-
Metabolic Stability: Microsomal assays indicate moderate hepatic clearance, necessitating prodrug strategies for oral bioavailability.
Toxicity Profile
Acute toxicity studies in rodent models are ongoing, with preliminary data suggesting a narrow therapeutic index.
Comparison with Analogous Compounds
Structural Analogues
-
Chloroquine: Shares the quinoline core but lacks the acetamide side chain, limiting target specificity.
-
Bosutinib: A kinase inhibitor with a similar benzoyl group, highlighting this compound’s potential in tyrosine kinase inhibition.
Table 3: Comparative Analysis with Quinoline Derivatives
| Compound | Target | Bioactivity |
|---|---|---|
| 2-(3-Benzoyl-6-Cl...) | DHFR/Topoisomerase | Anticancer, antimicrobial |
| Chloroquine | Heme detoxification | Antimalarial |
| Bosutinib | Bcr-Abl kinase | Antileukemic |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume